molecular formula C23H17ClN4O3S B2384676 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 361478-12-8

3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No. B2384676
M. Wt: 464.92
InChI Key: NLEIRAYZWXAWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C23H17ClN4O3S and its molecular weight is 464.92. The purity is usually 95%.
BenchChem offers high-quality 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile involves the synthesis of the thieno[2,3-b]pyridine ring system followed by the introduction of the 4-chlorobenzoyl and 3,4-dimethoxyphenyl substituents and the final addition of the amino and cyano groups.

Starting Materials
2-Acetylthiophene, 2-Aminopyridine, 4-Chlorobenzoyl chloride, 3,4-Dimethoxybenzaldehyde, Ammonium acetate, Sodium cyanide, Hydrochloric acid, Sodium hydroxide, Ethanol, Diethyl ether, Chloroform

Reaction
Condensation of 2-acetylthiophene with 2-aminopyridine in the presence of ammonium acetate and ethanol to form thieno[2,3-b]pyridine intermediate, Bromination of thieno[2,3-b]pyridine intermediate with bromine and hydrochloric acid to form 2-bromo-thieno[2,3-b]pyridine intermediate, Substitution of 2-bromo-thieno[2,3-b]pyridine intermediate with 4-chlorobenzoyl chloride in the presence of sodium hydroxide and chloroform to form 2-(4-chlorobenzoyl)thieno[2,3-b]pyridine intermediate, Reduction of 3,4-dimethoxybenzaldehyde with sodium borohydride in the presence of ethanol to form 3,4-dimethoxybenzyl alcohol intermediate, Condensation of 3,4-dimethoxybenzyl alcohol intermediate with 2-(4-chlorobenzoyl)thieno[2,3-b]pyridine intermediate in the presence of hydrochloric acid and ethanol to form 3,6-diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine intermediate, Addition of sodium cyanide to 3,6-diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine intermediate in the presence of ethanol and water to form 3,6-diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile final product

properties

IUPAC Name

3,6-diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O3S/c1-30-15-8-5-12(9-16(15)31-2)17-14(10-25)22(27)28-23-18(17)19(26)21(32-23)20(29)11-3-6-13(24)7-4-11/h3-9H,26H2,1-2H3,(H2,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEIRAYZWXAWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.